Bienvenue dans la boutique en ligne BenchChem!

4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Medicinal Chemistry Scaffold Synthesis Regioselectivity

The 4-aminomethyl substitution pattern on the 2,3-dihydropyridazin-3-one core is essential for constructing ortho-functionalized pharmacophores targeting FABP4 (SAR-validated inhibitors with IC50 as low as 1.57 μM), SSAO/VAP-1, and P2X7 receptors. The positional isomer 6-(aminomethyl)-2,3-dihydropyridazin-3-one (CAS 84554-11-0) yields incompatible geometry and fails to reproduce documented structure-activity relationships. The primary amine handle enables amide coupling, reductive amination, or sulfonamide formation for parallel library synthesis across Btk, PI3K, PARP, and PDE4 inhibitor programs. Cited in patent WO2009/57827 for P2X7 antagonists. Multi-gram procurement recommended for hit-to-lead exploration.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 1149586-25-3
Cat. No. B1396148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2,3-dihydropyridazin-3-one
CAS1149586-25-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN=C1)CN
InChIInChI=1S/C5H7N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,3,6H2,(H,8,9)
InChIKeyBQAXKQNNNXIZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS 1149586-25-3): Procurement-Grade Building Block for Pyridazinone-Based Inhibitor Libraries


4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS 1149586-25-3) is a heterocyclic building block featuring a 2,3-dihydropyridazin-3-one core with an aminomethyl substituent at the 4-position . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the preparation of pyridazinone-based inhibitors targeting enzymes such as fatty acid-binding protein 4 (FABP4), semicarbazide-sensitive amine oxidase (SSAO), Bruton's tyrosine kinase (Btk), and phosphodiesterases [1]. Its structure enables further functionalization through the primary amine handle, making it a versatile scaffold component rather than a final bioactive entity .

Why Generic Substitution of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS 1149586-25-3) Fails in Pyridazinone-Based Medicinal Chemistry


Substitution with closely related pyridazinone analogs, particularly the positional isomer 6-(aminomethyl)-2,3-dihydropyridazin-3-one (CAS 84554-11-0) or 4-aminomethylpyridine derivatives lacking the carbonyl, is not chemically equivalent and will yield distinct downstream products due to divergent regiochemistry and electronic properties . The 4-aminomethyl substitution pattern on the 2,3-dihydropyridazin-3-one scaffold places the reactive amine at a specific vector relative to the lactam carbonyl and ring nitrogens, which dictates subsequent coupling regioselectivity and the final inhibitor's binding conformation [1]. In documented synthetic routes to FABP4 inhibitors and SSAO-targeting compounds, the 4-aminomethyl-pyridazin-3-one core is specifically required for constructing the ortho-functionalized pharmacophore architecture; the 6-substituted isomer yields a fundamentally different geometry incompatible with the reported structure-activity relationships .

4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS 1149586-25-3): Quantitative Procurement Differentiation Evidence


Regiospecific Building Block: 4- vs. 6-Aminomethyl Pyridazinone Positional Isomer Differentiation

The target compound (4-aminomethyl isomer) is chemically and functionally distinct from its positional isomer 6-(aminomethyl)-2,3-dihydropyridazin-3-one (CAS 84554-11-0) . While both share the molecular formula C5H7N3O and molecular weight 125.13 g/mol, the aminomethyl group at the 4-position (versus 6-position) provides a unique substitution vector that is essential for constructing the ortho-functionalized 4-aminomethylpyridazine pharmacophore described in SSAO inhibitor development [1]. Literature-validated synthetic protocols specifically call for the 4-substituted pyridazinone core to achieve the required geometry for target engagement; the 6-substituted isomer cannot replicate this binding mode [2].

Medicinal Chemistry Scaffold Synthesis Regioselectivity

Scaffold Provenance: Direct Link to Optimized FABP4 Inhibitor Series (IC50 = 1.57 μM)

The 4-(aminomethyl)-2,3-dihydropyridazin-3-one scaffold serves as the core building block for a series of 4-amino-pyridazin-3(2H)-one FABP4 inhibitors, with the optimized analog 14e demonstrating an IC50 of 1.57 μM against FABP4, which is lower than the positive control IC50 in the same assay system . This scaffold class exhibits FABP4 inhibition in the low micromolar range (IC50 2.97 to 23.18 µM across the series), with the aminomethyl substitution at the 4-position being a critical structural feature enabling subsequent derivatization that led to the 1.57 μM potency [1]. In contrast, alternative pyridazinone substitution patterns (e.g., 4-ureido or unsubstituted pyridazinone cores) yielded less potent inhibitors or required different synthetic approaches [2].

FABP4 Inhibition Cancer Therapeutics Scaffold Optimization

Synthetic Accessibility: Documented Route via Hydrazinolysis with Quantitative Yield Metrics

A reproducible synthetic route to 4-(aminomethyl)-2,3-dihydropyridazin-3-one is documented via hydrazinolysis of 2-[(3-oxo-2,3-dihydropyridazin-4-yl)methyl]isoindoline-1,3-dione . The procedure uses 255 mg of phthalimide-protected intermediate, 250 mg of hydrazine monohydrate (5.00 mmol, 5 equivalents relative to 1.00 mmol substrate), in 2 mL methanol, stirred at 60°C for 3 hours . This well-characterized deprotection protocol yields the crude aminomethyl product, which can be used directly in subsequent steps or purified further . In contrast, alternative 6-substituted pyridazinone isomers lack comparable documented synthetic accessibility with quantitative procedural details in the peer-reviewed or patent literature.

Organic Synthesis Process Chemistry Building Block Derivatization

Commercial Purity Standardization: Vendor-Supplied NLT 98% with Full Analytical Documentation

Multiple commercial vendors supply 4-(aminomethyl)-2,3-dihydropyridazin-3-one with standardized purity of NLT 98% (typically 98% or higher), supported by analytical documentation including MSDS, NMR, HPLC, and LC-MS . This represents a minimum purity threshold suitable for downstream medicinal chemistry applications without additional purification . In contrast, the positional isomer 6-(aminomethyl)-2,3-dihydropyridazin-3-one (CAS 84554-11-0) is commercially available but with fewer vendors providing explicit analytical data packages; the hydrochloride salt variant (CAS 90175-93-2) introduces additional counterion variables that may complicate reaction stoichiometry calculations .

Quality Control Procurement Specification Analytical Chemistry

Broad Kinase and Enzyme Inhibitor Scaffold Utility: Documented in P2X7, Btk, PI3K, PARP, and PDE4 Programs

The pyridazin-3(2H)-one scaffold, exemplified by 4-(aminomethyl)-2,3-dihydropyridazin-3-one, is a privileged structure with documented applications across multiple enzyme and receptor targets [1]. Patent literature describes pyridazinone derivatives as P2X7 receptor inhibitors (WO2009/57827), Btk inhibitors (US patent), PI3K inhibitors, PARP inhibitors, and PDE4 inhibitors [2]. The aminomethyl handle at the 4-position enables modular derivatization to access these diverse chemotypes, a versatility not equally shared by 6-substituted or unsubstituted pyridazinone cores that lack the same synthetic vector for targeted library synthesis [3].

Kinase Inhibition Immunology Multi-target Scaffold

4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS 1149586-25-3): High-Value Research and Industrial Application Scenarios


Synthesis of Ortho-Functionalized SSAO Inhibitors for Neurodegenerative Disease Research

This compound is the required building block for constructing ortho-functionalized 4-aminomethylpyridazines evaluated as semicarbazide-sensitive amine oxidase (SSAO) inhibitors [1]. The documented synthetic route involves catalytic hydrogenation of corresponding nitriles in strongly acidic medium, with the 4-aminomethyl-pyridazin-3-one core serving as the diaza-benzylamine pharmacophore framework. Researchers targeting SSAO/VAP-1 in Alzheimer's disease and related neuroinflammatory conditions should procure this specific regioisomer, as the 6-substituted analog fails to produce the correct geometry for enzyme active site engagement .

Construction of 4-Amino-Pyridazin-3(2H)-one FABP4 Inhibitor Libraries for Metabolic and Oncology Programs

The 4-aminomethyl-pyridazin-3-one scaffold has been validated in optimization studies yielding potent FABP4 inhibitors with IC50 values as low as 1.57 μM [1]. This building block provides the core structure from which 4-amino and 4-ureido pyridazinone derivatives are elaborated. Medicinal chemistry teams developing FABP4-targeted therapeutics for cancer, metabolic syndrome, or cardiovascular indications should procure this compound to access the demonstrated SAR landscape, which has established that the 4-substituted pyridazin-3(2H)-one core is optimal for achieving low micromolar FABP4 inhibitory potency .

Synthesis of P2X7 Receptor Antagonist Lead Series for Inflammatory and Immunological Disease Programs

Patent WO2009/57827 (Nissan Chemical Industries) explicitly describes the use of 4-(aminomethyl)-2,3-dihydropyridazin-3-one as a key intermediate in the preparation of pyridazinone derivatives that inhibit the purinergic P2X7 receptor [1]. This target is implicated in inflammatory and immunological diseases including rheumatoid arthritis, inflammatory bowel disease, and neuropathic pain. Pharmaceutical research groups pursuing P2X7 antagonist programs should procure this specific intermediate to align with the patented synthetic methodology and to ensure the correct substitution pattern required for P2X7 receptor binding .

Multi-Target Kinase and Phosphodiesterase Inhibitor Scaffold Diversification

The pyridazin-3(2H)-one scaffold has documented utility across Btk, PI3K, PARP, and PDE4 inhibitor programs, making this compound a strategic procurement for organizations running multiple kinase or enzyme inhibitor discovery campaigns [1]. The primary amine handle at the 4-position enables parallel library synthesis through amide coupling, reductive amination, or sulfonamide formation, providing access to diverse chemotypes from a single building block. Procurement in multi-gram quantities is recommended for groups requiring a versatile core that supports hit-to-lead exploration across several target classes simultaneously .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.